N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold of pharmacological interest due to its structural resemblance to purine bases, enabling interactions with enzymes like kinases and receptors. The molecule features:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system providing rigidity and planar geometry for target binding.
- 7-(4-methylphenyl) substitution: Enhances hydrophobic interactions in binding pockets.
- N-(4-fluorophenyl)-N-methylacetamide side chain: The fluorine atom improves metabolic stability and bioavailability, while the methyl group reduces steric hindrance .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)24-13-26(22(21)28)11-19(27)25(2)17-9-7-16(23)8-10-17/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRBCMHJMVLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N(C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenyl isocyanate with N-methyl-2-aminothiophene, followed by cyclization with 4-methylbenzoyl chloride under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Structural Insights :
- Substitution at Position 7 : The 4-methylphenyl group (target compound) balances hydrophobicity and steric bulk compared to phenyl () or 4-fluorophenyl ().
- Side Chain Variations : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to N-(3-methoxybenzyl) in but improves metabolic stability.
Pyrimidine and Indole-Based Analogues
Key Functional Differences :
- Linker Groups : Sulfanyl bridges (e.g., ) may support redox activity or covalent binding, unlike the acetamide linker in the target compound.
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18FN3O2S |
| Molecular Weight | 397.46 g/mol |
The presence of functional groups such as the acetamide moiety and fluorinated aromatic rings contributes to its chemical reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing promising antibacterial effects.
| Compound | MIC (µg/mL) | Target Strains |
|---|---|---|
| 4c | 5 | S. aureus |
| 4e | 10 | E. coli |
| 5g | 8 | M. tuberculosis |
These results suggest that modifications in the side chains can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings indicate that this compound may inhibit key molecular targets involved in cell proliferation and survival pathways.
A study reported that similar thieno[3,2-d]pyrimidine derivatives exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. The mechanism of action appears to involve the inhibition of protein kinases and growth factor receptors.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that play pivotal roles in cellular signaling pathways related to proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis of various thienopyrimidine derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against E. coli and S. aureus.
- Anticancer Screening : In vitro assays demonstrated that thieno[3,2-d]pyrimidine derivatives could significantly reduce the viability of breast cancer cells, indicating their potential as therapeutic agents in oncology.
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by functionalization with fluorophenyl and methylphenyl groups. Critical challenges include:
- Regioselective sulfanyl group introduction : Requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
- Acetamide coupling : Optimize amide bond formation using coupling agents like EDCI/HOBt, with careful monitoring via TLC or HPLC to confirm intermediate purity .
- Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
A combination of methods is required:
- NMR (¹H, ¹³C, 2D-COSY) : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.6 ppm) and confirms acetamide connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes in the acetamide group .
Q. What initial biological screening assays are recommended?
Prioritize assays aligned with thienopyrimidine derivatives’ known activities:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
- Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs like imatinib .
- Solubility and permeability : Use shake-flask methods (aqueous/organic phases) and Caco-2 cell models to assess bioavailability potential .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and include positive controls .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural analogs comparison : Benchmark against derivatives (e.g., replacing 4-methylphenyl with chlorophenyl) to isolate substituent effects .
Q. What computational methods predict target interactions and SAR?
Combine:
- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1M17) to prioritize targets .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; calculate RMSD/RMSF to identify critical residue interactions .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can synthetic yields be optimized for scale-up?
Key parameters:
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings; optimize equivalents (1.2–1.5x) to minimize byproducts .
- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thienopyrimidine cyclization) to enhance reproducibility .
Q. How to design experiments assessing metabolic stability?
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
- CYP enzyme profiling : Inhibit specific isoforms (CYP3A4, CYP2D6) with ketoconazole or quinidine to identify major metabolic pathways .
- Stable metabolite identification : Synthesize and test predicted metabolites (e.g., N-demethylated or hydroxylated derivatives) for residual activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
